molecular formula C11H13BrO B1517295 2-Bromo-4-tert-butylbenzaldehyde CAS No. 246139-77-5

2-Bromo-4-tert-butylbenzaldehyde

Cat. No. B1517295
CAS RN: 246139-77-5
M. Wt: 241.12 g/mol
InChI Key: WVCSDKHZXVXDMV-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylbenzaldehyde is an organic compound with the molecular formula C11H13BrO . It has a molecular weight of 241.13 . It is used in various chemical reactions as an intermediate .


Synthesis Analysis

The synthesis of 4-tert-Butylbenzaldehyde, a related compound, is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3 .

The physical form of this compound is not specified in the available resources .

Scientific Research Applications

Catalytic Oxidation Processes

Research has explored the catalytic oxidation of related compounds to 2-Bromo-4-tert-butylbenzaldehyde. For example, the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using hydrogen peroxide and various catalysts shows significant insights into reaction mechanisms and selectivity (van de Water et al., 2007). Another study investigates the inhibition of this oxidation process, which is crucial for optimizing industrial applications (Amin & Beattie, 2003).

Synthetic Chemistry Applications

This compound derivatives play a critical role in synthetic chemistry. A review on the advancement of bromovinyl aldehyde chemistry, including 2-bromobenzaldehydes, underlines their importance in synthesizing biologically and medicinally relevant compounds (Ghosh & Ray, 2017).

Thermophysical Properties

The study of thermophysical properties of related compounds, such as 4-tert-butylbenzaldehyde, provides essential data for various industrial applications. One study reports on the vapor pressure and other properties of 4-tert-butylbenzaldehyde, which are critical in manufacturing processes (Kosuru et al., 2019).

Material Science and Catalysis

In material science, derivatives of this compound are used in catalysis. For example, a study on the heterogenization of a molybdenum Schiff base complex as a magnetic nanocatalyst highlights the role of related compounds in innovative catalytic processes (Rayati & Abdolalian, 2013).

Cross-Coupling Chemical Reactions

Cross-coupling reactions involving brominated aldehydes, including those similar to this compound, have significant implications in creating complex chemical structures. Studies like the one on palladium-complex catalyzed Suzuki cross-coupling reactions illustrate these applications (Wang et al., 2014).

Safety and Hazards

The safety information for 2-Bromo-4-tert-butylbenzaldehyde indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-4-tert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSDKHZXVXDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652223
Record name 2-Bromo-4-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246139-77-5
Record name 2-Bromo-4-(1,1-dimethylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246139-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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